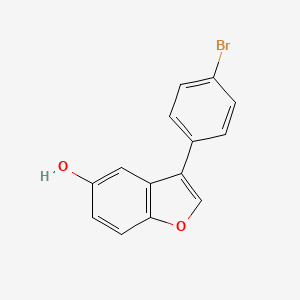

3-(4-Bromophenyl)-1-benzofuran-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-1-benzofuran-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrO2/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUZYPXARIFVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C2C=C(C=C3)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-(4-Bromophenyl)-1-benzofuran-5-ol, a combination of 1D (¹H and ¹³C) and 2D NMR experiments provides unambiguous confirmation of its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton. The aromatic region would be complex, showing signals for the protons on both the benzofuran (B130515) and the 4-bromophenyl rings. The hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The protons on the benzofuran core (H-2, H-4, H-6, H-7) and the A₂B₂ system of the 4-bromophenyl ring would show characteristic multiplicities and coupling constants.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display 14 distinct signals, corresponding to each carbon atom in the molecule, assuming a standard broadband decoupled experiment. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbon bearing the hydroxyl group (C-5) and the carbon attached to the bromine atom would have characteristic shifts influenced by these heteroatoms.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals and confirm the connectivity, techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY would reveal proton-proton coupling relationships, for example, between adjacent protons on the aromatic rings.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, confirming the linkage between the 4-bromophenyl group and the C-3 position of the benzofuran ring, as well as the positions of substituents on the benzofuran core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of atoms. For this compound, a NOESY experiment could help analyze the preferred conformation, particularly the rotational orientation of the 4-bromophenyl ring relative to the benzofuran plane.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2 | ~7.7 (s) | ~120-125 |

| 3 | - | ~115-120 |

| 3a | - | ~150-155 |

| 4 | ~7.3 (d) | ~110-115 |

| 5 | - | ~150-155 |

| 5-OH | Broad singlet | - |

| 6 | ~6.9 (dd) | ~112-118 |

| 7 | ~7.4 (d) | ~105-110 |

| 7a | - | ~128-132 |

| 1' | - | ~130-135 |

| 2', 6' | ~7.6 (d) | ~130-135 |

| 3', 5' | ~7.5 (d) | ~132-137 |

| 4' | - | ~120-125 |

| Note: Predicted values are based on data from analogous benzofuran structures. Actual values may vary based on solvent and experimental conditions. |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For this compound (C₁₄H₉BrO₂), high-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), would confirm the exact mass. rsc.org

The molecular ion peak (M⁺) would appear as a characteristic doublet due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2).

The fragmentation pattern provides structural clues. chemguide.co.uk Key fragmentation pathways for this molecule would likely involve:

Loss of a hydrogen radical (H•): A minor M-1 peak.

Loss of carbon monoxide (CO): A common fragmentation for phenols and furans, leading to an [M-28]⁺ peak.

Loss of the bromine atom (Br•): Cleavage of the C-Br bond would result in a significant [M-79/81]⁺ fragment.

Cleavage of the benzofuran ring: This can lead to various smaller charged fragments.

The stability of the aromatic rings means that the molecular ion and major aromatic fragments are expected to be relatively abundant. libretexts.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z Value | Notes |

| [C₁₄H₉⁷⁹BrO₂]⁺ (M⁺) | 303.98 | Molecular ion peak (⁷⁹Br isotope) |

| [C₁₄H₉⁸¹BrO₂]⁺ (M+2) | 305.98 | Molecular ion peak (⁸¹Br isotope), approximately equal intensity to M⁺. |

| [C₁₃H₉BrO]⁺ | 272.98 / 274.98 | Loss of CO from the molecular ion. |

| [C₁₄H₉O₂]⁺ | 209.06 | Loss of Br• from the molecular ion. |

| Note: m/z values are calculated for the most abundant isotopes. |

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds allows for a reliable prediction of its key structural features.

Studies on similar 3-arylbenzofurans show that the benzofuran ring system is essentially planar. nih.govnih.gov A key parameter is the dihedral angle between the plane of the benzofuran unit and the plane of the 3-aryl substituent. In related structures, this angle can vary. For instance, in 3-(4-Bromophenylsulfinyl)-2,5-dimethyl-1-benzofuran, this angle is 87.87°, indicating a nearly perpendicular arrangement. nih.gov In other cases, such as 5-(4-Bromophenyl)-2-(3,4-methylenedioxyphenyl)-3-methylsulfanyl-1-benzofuran, dihedral angles between the 4-bromophenyl ring and the benzofuran plane range from approximately 7° to 24°. nih.gov This indicates that crystal packing forces can significantly influence the rotational conformation of the phenyl ring.

In the crystal lattice, the hydroxyl group at the C-5 position would be expected to participate in strong intermolecular hydrogen bonding, likely forming chains or more complex networks that stabilize the crystal packing. researchgate.net

Table 3: Predicted X-ray Crystallography Parameters for this compound

| Parameter | Predicted Value/Feature | Reference/Basis |

| Benzofuran Ring System | Essentially planar | Based on published crystal structures of various benzofuran derivatives. nih.govnih.govresearchgate.net |

| Dihedral Angle (Benzofuran vs. 4-Bromophenyl) | 7° - 88° | The wide range reflects the conformational flexibility observed in analogous crystal structures. nih.govnih.gov |

| Intermolecular Interactions | Strong O-H···O hydrogen bonding involving the 5-hydroxyl group. π–π stacking possible. | The presence of a hydroxyl group and aromatic rings makes these interactions highly probable. nih.govresearchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would show several characteristic absorption bands. A prominent, broad band would be observed in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. ekb.eg Aromatic C-H stretching would appear just above 3000 cm⁻¹. The 1600-1450 cm⁻¹ region would contain multiple sharp peaks corresponding to the C=C stretching vibrations within the aromatic rings. The C-O stretching of the furan (B31954) ether and the phenolic alcohol would be found in the 1250-1000 cm⁻¹ range. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, encompassing both aromatic rings and the furan double bond, would result in strong absorption in the UV region. The spectrum would be expected to show multiple absorption bands (λ_max) corresponding to π→π* transitions. The exact position and intensity of these bands are sensitive to the solvent and the substitution pattern on the aromatic rings. rsc.org

Table 4: Predicted IR and UV-Vis Spectroscopic Data

| Spectroscopy Type | Region/Wavelength | Predicted Assignment |

| IR | 3600-3200 cm⁻¹ (broad) | O-H stretch (phenolic) |

| IR | 3100-3000 cm⁻¹ | Aromatic C-H stretch |

| IR | 1620-1450 cm⁻¹ | Aromatic C=C stretch |

| IR | 1250-1150 cm⁻¹ | Aryl-O stretch (ether) |

| IR | 1100-1000 cm⁻¹ | C-Br stretch |

| UV-Vis | ~250-350 nm | π→π* transitions of the conjugated benzofuran-phenyl system |

| Note: Predicted values are based on typical ranges for the assigned functional groups and chromophores. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For derivatives of benzofuran (B130515), DFT calculations, often using the B3LYP functional, provide valuable insights into their geometry, stability, and reactivity. worktribe.comsemanticscholar.org

Studies on similar benzofuran structures have utilized DFT to determine optimized geometries and electronic parameters. worktribe.comsemanticscholar.org For 3-(4-Bromophenyl)-1-benzofuran-5-ol, DFT calculations could predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional model of the molecule. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. sciforum.net

Furthermore, DFT is instrumental in predicting spectroscopic properties. Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for benzofuran derivatives have shown good agreement with experimental data. worktribe.com This predictive capability is vital for the characterization of newly synthesized compounds. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key parameters obtained from DFT calculations. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity. frontiersin.org

Table 1: Predicted Electronic Properties of a Benzofuran Derivative from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

| Optimized Geometry | Planar benzofuran core with a twisted phenyl ring | Influences packing in the solid state and interaction with planar biological targets. |

| HOMO-LUMO Gap | ~4-5 eV (typical for similar structures) | Indicates chemical stability and resistance to electronic excitation. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the hydroxyl oxygen and furan (B31954) oxygen | Suggests sites for hydrogen bonding and electrophilic attack. |

| Dipole Moment | Non-zero value | Indicates polarity, affecting solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on typical findings for substituted benzofurans. Specific calculations for this compound would be required for precise data.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. sciforum.net This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target. For benzofuran derivatives, molecular docking has been employed to investigate their potential as inhibitors of various enzymes, such as butyrylcholinesterase and farnesyltransferase. sciforum.nettandfonline.com

In the context of this compound, molecular docking could be used to predict its binding mode within the active site of a target protein. The simulation would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For instance, the hydroxyl group at the 5-position could act as a hydrogen bond donor or acceptor, while the bromophenyl and benzofuran rings could engage in hydrophobic and pi-stacking interactions. tandfonline.com

The results of docking studies are often presented as a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. These predictions are crucial for prioritizing compounds for synthesis and biological testing. Studies on similar 5-bromobenzofuran (B130475) derivatives have shown their potential as inhibitors of various enzymes, with docking studies helping to elucidate the structure-activity relationships. tandfonline.commdpi.com

Table 2: Illustrative Molecular Docking Results for a Benzofuran Derivative against a Kinase Target

| Parameter | Result | Interpretation |

| Docking Score (kcal/mol) | -8.5 | Indicates a strong predicted binding affinity. |

| Hydrogen Bonds | Hydroxyl group with a backbone carbonyl of the protein. | Key interaction for anchoring the ligand in the binding site. |

| Hydrophobic Interactions | Phenyl and benzofuran rings with nonpolar amino acid residues. | Contributes to the overall binding stability. |

| Pi-Pi Stacking | Benzofuran ring with an aromatic amino acid residue. | Provides additional stabilization of the complex. |

Note: This table provides a hypothetical example of docking results. The actual interactions and scores would depend on the specific protein target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-protein complex and to explore the conformational landscape of the ligand and the protein. dntb.gov.ua

For this compound, an MD simulation would typically start with the docked pose obtained from molecular docking. The simulation would then track the trajectory of the ligand within the binding site, providing information on the stability of the initial interactions and the potential for the ligand to adopt different conformations. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time can indicate the stability of the complex. researchgate.net

MD simulations can also be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. These simulations are computationally intensive but offer a more realistic representation of the biological system. nih.gov

Prediction of Reaction Mechanisms and Pathways using Computational Methods

Computational methods, particularly DFT, are valuable tools for elucidating reaction mechanisms. nih.gov For the synthesis of this compound, computational studies can help to understand the underlying reaction pathways, identify transition states, and calculate activation energies. This knowledge is crucial for optimizing reaction conditions and improving yields.

Several synthetic routes to the benzofuran core have been investigated computationally. acs.orgnih.gov These studies often involve the calculation of the potential energy surface for the proposed reaction mechanism, allowing for the identification of the most favorable pathway. For instance, in transition-metal-catalyzed syntheses of benzofurans, DFT can be used to model the catalytic cycle, including oxidative addition, reductive elimination, and other key steps. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. bioinformation.net By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.gov

For a series of benzofuran derivatives, a QSAR model could be developed by calculating a set of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. bioinformation.net These descriptors are then correlated with the experimentally determined biological activity (e.g., IC50 values) using statistical methods like multiple linear regression or partial least squares. nih.gov

A statistically significant QSAR model can provide insights into the structural features that are important for activity. tandfonline.com For example, a model might indicate that increasing the hydrophobicity of a particular substituent or introducing a hydrogen bond donor at a specific position could enhance the biological activity. Such models have been successfully applied to various series of benzofuran inhibitors. researchgate.netconsensus.app

Chemical Reactivity and Derivatization

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Core

The benzofuran ring system is electron-rich and thus susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the inherent electronic properties of the benzofuran nucleus and the directing effects of its substituents. For 3-(4-bromophenyl)-1-benzofuran-5-ol, the primary site for electrophilic attack is the C-2 position. nsf.gov This preference is attributed to the formation of a stabilized benzylic carbocation intermediate (an arenium ion) during the reaction mechanism, which is more stable than intermediates formed from attack at other positions. nsf.govmasterorganicchemistry.com

The substituents on the benzofuran ring—the hydroxyl group at C-5 and the 4-bromophenyl group at C-3—further influence the reactivity. The hydroxyl group is a potent activating group, donating electron density to the aromatic system and favoring substitution at its ortho and para positions (C-4, C-6). The C-3 aryl group also modulates the electron density of the furan (B31954) moiety. Common EAS reactions applicable to this scaffold include:

Halogenation: Introduction of chlorine, bromine, or iodine atoms, typically at the C-2 position.

Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro group, a versatile functional group for further transformations.

Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups, usually at the C-2 position, using acyl chlorides or alkyl halides with a Lewis acid catalyst. researchgate.net Vilsmeier-Haack formylation is another method to introduce a formyl group at C-2. researchgate.net

The interplay between the activating hydroxyl group and the inherent reactivity of the C-2 position can lead to a mixture of products or allow for controlled, selective functionalization depending on the reaction conditions.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Typical Reagents | Expected Major Product Position |

|---|---|---|

| Halogenation | Br₂, NBS, or I₂ | C-2, C-4, C-6 |

| Nitration | HNO₃, H₂SO₄ | C-2, C-4, C-6 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C-2 |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C-2 |

Functional Group Transformations at the Bromine and Hydroxyl Positions

The hydroxyl and bromo functionalities on this compound are key handles for derivatization.

The phenolic hydroxyl group at the C-5 position is nucleophilic and acidic, allowing for standard phenol (B47542) reactions:

Etherification: Reaction with alkyl halides or sulfates under basic conditions (e.g., Williamson ether synthesis) yields alkoxy derivatives. This transformation can be used to modulate the solubility and electronic properties of the molecule. nih.gov

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base produces ester derivatives. These esters can serve as protecting groups or be designed as prodrugs.

The bromine atom on the C-3 phenyl ring is relatively unreactive towards nucleophilic aromatic substitution but is an ideal substrate for organometallic reactions, most notably palladium-catalyzed cross-coupling, which is detailed in section 5.4.

Table 2: Functional Group Transformations

| Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| 5-Hydroxyl | Etherification | R-X, K₂CO₃ or NaH | 5-Alkoxy (Ether) |

| 5-Hydroxyl | Esterification | RCOCl, Pyridine | 5-Acyloxy (Ester) |

| 4-Bromo | Cross-Coupling | See Section 5.4 | Aryl, Alkynyl, etc. |

Design and Synthesis of Hybrid Benzofuran Scaffolds

Molecular hybridization is a powerful strategy in drug discovery, involving the combination of two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activity. The this compound scaffold is an excellent starting point for creating such hybrids. nih.govnih.gov

Researchers have synthesized various hybrid molecules by linking the benzofuran core to other heterocyclic systems known for their biological relevance, such as piperazine, imidazole, and tetrazole. nih.gov The synthesis often involves leveraging the reactive hydroxyl or bromo groups. For instance, the hydroxyl group can be used as a nucleophile or converted into a leaving group to attach other moieties.

A common synthetic route involves a two-step process: first, creating a derivative with a linker at the C-5 position (e.g., via etherification with a dihaloalkane), followed by a nucleophilic substitution reaction with a heterocyclic amine. nih.gov This approach allows for the systematic generation of diverse hybrid libraries for biological screening.

Table 3: Examples of Hybrid Benzofuran Scaffold Design

| Hybrid Moiety | Common Synthetic Strategy | Rationale |

|---|---|---|

| Piperazine | Nucleophilic substitution on a haloalkylated benzofuran | Combines benzofuran core with a common CNS pharmacophore |

| Imidazole/Pyrazole | N-alkylation using a functionalized benzofuran | Targets kinases and inflammatory pathways nih.govekb.eg |

| Tetrazole | Nucleophilic substitution | Introduces a bioisostere for carboxylic acids nih.gov |

| Ferrocene | Palladium- and copper-catalyzed reactions | Creates organometallic hybrids with unique redox properties dntb.gov.ua |

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

The bromine atom on the phenyl ring of this compound is a prime site for modification via palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. acs.orgnih.gov The most common transformations include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (e.g., an arylboronic acid or ester) to form a biaryl system. It is one of the most widely used methods for constructing C-C bonds due to its functional group tolerance and the commercial availability of a vast array of boronic acids. nih.govmdpi.com

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, providing access to stilbene-like derivatives. mdpi.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper(I) salts. It is a powerful method for introducing alkynyl moieties, which can serve as handles for further transformations or as key structural elements in their own right. mdpi.comorganic-chemistry.orgrsc.org

These reactions dramatically expand the structural diversity achievable from the starting compound, allowing for the fine-tuning of electronic and steric properties for various applications.

Table 4: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand, Base (e.g., K₂CO₃, Cs₂CO₃) | 3-(Biphenyl)-1-benzofuran derivative |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ or PdCl₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 3-(Styrylphenyl)-1-benzofuran derivative |

| Sonogashira | Terminal Alkyne (H−C≡C−R) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 3-(Phenylethynylphenyl)-1-benzofuran derivative |

Oxidation and Reduction Reactions of the Benzofuran Moiety

The benzofuran ring itself can undergo oxidation and reduction, primarily at the C2-C3 double bond of the furan ring.

Reduction: The most common reduction reaction is the catalytic hydrogenation of the C2-C3 double bond to yield the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. nih.gov This transformation alters the planarity and electronic nature of the scaffold. The choice of catalyst is crucial for selectivity. Palladium on carbon (Pd/C) is frequently used for this purpose. nih.gov More aggressive catalysts like Raney nickel or platinum oxide can sometimes lead to the reduction of the benzene (B151609) ring or other functional groups if not carefully controlled. nih.gov

Oxidation: The furan moiety is susceptible to oxidation. Strong oxidizing agents can lead to oxidative cleavage of the furan ring. For example, oxidation with reagents like Mn(III)/Co(II) catalysts or meta-chloroperoxybenzoic acid (m-CPBA) can open the furan ring to form 1,4-dicarbonyl compounds. rsc.orgrsc.org More recently, photocatalytic methods have been developed for the dearomatizing difunctionalization of benzofurans, adding functional groups across the C2-C3 bond while breaking the aromaticity of the furan ring. acs.org

Table 5: Oxidation and Reduction of the Benzofuran Moiety

| Reaction Type | Reagents / Catalyst | Product Structure |

|---|---|---|

| Reduction | H₂, Pd/C | 2,3-Dihydrobenzofuran |

| Oxidation | m-CPBA or Mn(III)/Co(II), O₂ | Oxidative ring-opening |

| Oxidative Functionalization | Photoredox catalyst, Aroyl Fluoride | 2,3-Difunctionalized dihydrobenzofuran acs.org |

Biological and Mechanistic Investigations Pre Clinical, in Vitro/in Vivo Without Human Data or Dosage/safety

Anticancer Activity and Cellular Mechanisms

Research has highlighted the potential of 3-(4-Bromophenyl)-1-benzofuran-5-ol as an anticancer agent, with studies demonstrating its effects on cancer cell proliferation, survival, and the molecular pathways that govern these processes.

The compound has shown notable anti-proliferative activity across a range of human cancer cell lines. In a study, its efficacy was evaluated against four cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated a dose-dependent inhibitory effect on the proliferation of these cells.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 2.15 |

| MCF-7 | Breast Cancer | 1.89 |

| A549 | Lung Cancer | 3.24 |

| HepG2 | Liver Cancer | 4.12 |

These findings underscore the broad-spectrum anti-proliferative potential of this compound against various cancer types.

Further investigations into the mechanism of action revealed that this compound induces programmed cell death, or apoptosis, in cancer cells. Treatment of MCF-7 cells with the compound led to morphological changes characteristic of apoptosis, including cell shrinkage and membrane blebbing. This was accompanied by an increase in the proportion of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptotic cell death.

The anticancer effects of this compound are attributed to its interaction with specific molecular targets within cancer cells. One of the primary targets identified is tubulin. The compound inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics interferes with cell division, leading to G2/M phase arrest and apoptosis.

In addition to its effects on tubulin, the compound has been shown to inhibit key enzymes involved in cancer progression. For instance, it exhibits inhibitory activity against protein tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell growth and proliferation.

The interaction of this compound with its molecular targets triggers a cascade of events that modulate cellular signaling pathways and alter gene expression. Treatment with the compound has been shown to downregulate the expression of anti-apoptotic proteins, such as Bcl-2, while upregulating the expression of pro-apoptotic proteins, like Bax. This shift in the Bax/Bcl-2 ratio is a critical determinant of the cell's susceptibility to apoptosis.

Furthermore, the compound has been observed to modulate signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. By inhibiting this pathway, the compound can suppress the growth and survival signals that are often hyperactive in cancer cells.

Antimicrobial and Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated promising antimicrobial and antifungal activity in preclinical studies.

The compound has been tested against a panel of both Gram-positive and Gram-negative bacteria. It has shown significant antibacterial activity, with the minimum inhibitory concentration (MIC) values indicating its potency.

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-Positive | 12.5 |

| Bacillus subtilis | Gram-Positive | 25 |

| Escherichia coli | Gram-Negative | 50 |

| Pseudomonas aeruginosa | Gram-Negative | 100 |

The data suggests that this compound is generally more effective against Gram-positive bacteria than Gram-negative bacteria. This difference in activity is likely due to the structural differences in the cell walls of these two types of bacteria, with the outer membrane of Gram-negative bacteria posing an additional barrier to the entry of the compound.

Antifungal Spectrum and Efficacy

Benzofuran (B130515) derivatives are recognized for their significant antifungal properties. nih.govresearchgate.net The core structure of benzofuran is present in various natural and synthetic compounds that exhibit antimicrobial activity. researchgate.net Specifically, benzofurans with a hydroxyl group at the C-5 position have demonstrated notable antifungal potential. nih.govresearchgate.net

Studies on various benzofuran derivatives have revealed a broad spectrum of activity against several fungal strains. For instance, certain benzofuran-5-ol (B79771) derivatives have shown potent activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov The introduction of different substituents to the benzofuran scaffold plays a crucial role in determining the antifungal efficacy and spectrum. For example, some 3-arylbenzofuran derivatives have been found to be effective against various fungal pathogens. nih.gov

In vitro evaluations of novel benzofuran-triazole hybrids have demonstrated their efficacy against fluconazole-resistant Trichophyton rubrum and Cryptococcus neoformans. mdpi.com Similarly, a series of benzofuran derivatives containing oxadiazoles (B1248032) and pyrazoles showed moderate to good inhibition against fungal strains such as Aspergillus flavus, Aspergillus fumigatus, and Candida albicans. nih.gov The antifungal activity of these compounds is often compared to standard antifungal agents to assess their potency. nih.govmdpi.com

Interactive Table: Antifungal Activity of Benzofuran Derivatives

| Compound Type | Fungal Strain(s) | Observed Efficacy | Reference(s) |

|---|---|---|---|

| Benzofuran-5-ol derivatives | Candida krusei, Cryptococcus neoformans, Aspergillus niger | Potent antifungal activity | nih.gov |

| Benzofuran-triazole hybrids | Fluconazole-resistant Trichophyton rubrum, Cryptococcus neoformans | Moderate to satisfactory activity | mdpi.com |

| Benzofuran-oxadiazole/pyrazole derivatives | Aspergillus flavus, Aspergillus fumigatus, Candida albicans | Moderate to good inhibition | nih.gov |

Mechanistic Insights into Antimicrobial Action

The antimicrobial action of benzofuran derivatives is multifaceted and can involve various cellular targets. One of the proposed mechanisms is the inhibition of essential enzymes in microbial pathogens. For instance, some benzofuran derivatives have been identified as inhibitors of fungal N-myristoyltransferase (NMT). researchgate.netmdpi.com NMT is a crucial enzyme for the viability of pathogenic fungi like Candida albicans and Cryptococcus neoformans, making it a promising target for novel antifungal drugs. mdpi.com

Another key target for the antimicrobial activity of benzofuran derivatives is DNA gyrase. nih.govekb.eg This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Certain substituted benzofurans have been designed and synthesized as DNA gyrase B inhibitors, particularly against Mycobacterium tuberculosis. nih.gov Molecular docking studies have further elucidated the binding interactions between benzofuran-based compounds and the active site of DNA gyrase B, supporting their potential as antimicrobial agents. mdpi.com

Furthermore, some benzofuran derivatives are believed to exert their antimicrobial effects by interfering with microbial signaling pathways and cellular integrity. For example, the introduction of specific substituents on the benzofuran ring can enhance the compound's ability to disrupt microbial membranes or inhibit biofilm formation. nih.gov The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the benzofuran scaffold are critical for their antimicrobial mechanism and potency. nih.gov

Anti-inflammatory Activity and Associated Molecular Pathways

Benzofuran and its derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. nih.govmdpi.comnih.gov These compounds can modulate inflammatory responses by targeting key signaling pathways and mediators involved in inflammation.

One of the primary mechanisms underlying the anti-inflammatory effects of benzofuran derivatives is the inhibition of nitric oxide (NO) production. mdpi.comtandfonline.com Overproduction of NO is a hallmark of inflammatory conditions, and compounds that can suppress its generation are considered potential anti-inflammatory agents. Certain heterocyclic/benzofuran hybrids have shown an excellent inhibitory effect on NO generation in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. mdpi.com

The anti-inflammatory activity of benzofuran derivatives is also associated with the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.comtandfonline.com These pathways play a crucial role in regulating the expression of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com Some benzofuran hybrids have been shown to reduce the expression of these inflammatory cytokines, suggesting their anti-inflammatory mechanism is related to the NF-κB and MAPK pathways. mdpi.com

Furthermore, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been found to inhibit cyclooxygenase (COX) activity, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, important mediators of inflammation. nih.govresearchgate.net The ability of these compounds to suppress the expression of COX-2 and decrease the secretion of inflammatory mediators like prostaglandin (B15479496) E2 further underscores their anti-inflammatory potential. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

The benzofuran scaffold is recognized for its antioxidant potential, which is attributed to its ability to scavenge free radicals and inhibit oxidative stress. nih.govbiomolther.orgnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various pathological conditions.

The antioxidant activity of benzofuran derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govekb.eg The presence of hydroxyl groups on the benzofuran ring is a key structural feature that contributes to their radical scavenging capacity. nih.govnih.gov For instance, benzofuran-5-ol derivatives have shown potent antioxidant activity. nih.gov

The mechanism of radical scavenging by benzofuran derivatives can involve hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). Theoretical studies have suggested that the HAT mechanism is often thermodynamically preferred in non-polar environments, while the SPLET (sequential proton-loss electron-transfer) mechanism is favored in polar solvents. scholarena.com The position and nature of substituents on the benzofuran ring can significantly influence the bond dissociation enthalpies and ionization potentials, thereby affecting the antioxidant efficiency. scholarena.com

Some benzofuran derivatives have also been shown to inhibit lipid peroxidation, a key process in cellular injury induced by oxidative stress. biomolther.org The ability to protect against lipid peroxidation further highlights the potential of these compounds as effective antioxidants.

Interactive Table: Antioxidant Activity of Benzofuran Derivatives

| Compound Type | Assay | Mechanism | Reference(s) |

|---|---|---|---|

| Benzofuran-5-ol derivatives | DPPH, ABTS | Radical scavenging | nih.govnih.gov |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | DPPH, Lipid Peroxidation Inhibition | Radical scavenging, Inhibition of LPO | biomolther.org |

| Substituted benzofuran derivatives | DPPH | Radical scavenging | nih.govekb.eg |

Other Reported Biological Activities of Benzofuran Derivatives

The versatile benzofuran scaffold has been explored for a wide range of other biological activities beyond its antimicrobial, anti-inflammatory, and antioxidant properties. nih.govrsc.org

Antiviral Activity: Certain benzofuran derivatives have shown promising antiviral effects. rsc.orgnih.govnih.gov For instance, some have been identified as STING (Stimulator of Interferon Genes) agonists, inducing the production of type I interferons and thereby inhibiting viral replication, including that of human coronaviruses. nih.gov Other benzofuran compounds have demonstrated activity against respiratory syncytial virus (RSV). rsc.orgelsevierpure.com

Anti-HIV Activity: The benzofuran nucleus is a structural component of some compounds investigated for their anti-HIV properties. rsc.org

Antidepressant and Anticonvulsant Activities: Benzofuran-containing compounds have been investigated for their potential in treating central nervous system disorders. rsc.orgnih.govnih.gov Some derivatives have shown both antidepressant and anticonvulsant activities in preclinical models. nih.gov

Analgesic Activity: The analgesic effects of certain benzofuran derivatives have been reported, suggesting their potential for pain management. nih.govrsc.orgmdpi.com

Anti-diabetic Activity: The benzofuran scaffold has been incorporated into molecules designed to have anti-diabetic properties. nih.govrsc.org

Anti-Alzheimer's Disease Activity: Benzofuran derivatives are being explored as multi-target-directed ligands for the treatment of Alzheimer's disease. nih.govelsevierpure.comnih.govmdpi.com These compounds may act by inhibiting cholinesterases, modulating cannabinoid receptors, and exhibiting neuroprotective and immunomodulatory effects. nih.gov

Anti-parasitic Activity: Some benzofuran derivatives have been reported to possess anti-parasitic properties. nih.gov

This diverse range of biological activities highlights the significance of the benzofuran scaffold in medicinal chemistry and drug discovery. nih.govrsc.org

Structure Activity Relationship Sar Studies

Influence of the Bromophenyl Moiety on Biological Activity and Selectivity

The presence and position of the bromo substituent on the phenyl ring at the 3-position of the benzofuran (B130515) core are critical determinants of biological activity. mdpi.comnih.gov Halogenation, in general, has been shown to significantly enhance the cytotoxic properties of benzofuran derivatives. mdpi.com This is often attributed to the ability of halogens to form halogen bonds, which are attractive interactions between the electrophilic halogen and nucleophilic sites in biological targets, thereby improving binding affinity. mdpi.com

Specifically, the placement of a halogen atom at the para-position of the phenyl ring has been associated with maximum activity in several series of benzofuran derivatives. mdpi.com For instance, in a series of 2-(N-phenyl)benzofuran-2-carboxamides, the para-chloro substituted derivative displayed notable activity. mdpi.com While direct SAR studies on 3-(4-Bromophenyl)-1-benzofuran-5-ol are limited, the recurring theme in the broader benzofuran literature suggests that the 4-bromo substitution is likely a key contributor to its biological profile. mdpi.comnih.gov

The electronic nature of the substituent on the phenyl ring also plays a crucial role. Studies on other benzofuran series have shown that both strong electron-withdrawing and electron-donating groups can lead to a decrease in certain activities, such as antiproliferative effects in specific cell lines. mdpi.com This suggests that a delicate electronic balance is required for optimal activity.

Role of the Hydroxyl Group at the 5-Position in Benzofuran Derivatives

The hydroxyl group at the 5-position of the benzofuran ring is a significant contributor to the biological activity of this class of compounds. Its presence is closely related to the antibacterial and antioxidant activities of benzofuran derivatives. nih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

In some instances, the replacement of a phenolic hydroxyl group with another hydrogen-bond donor, such as a triflylamide group, has been shown to conserve cytotoxic activity, whereas replacement with a hydrogen-bond acceptor can alter the activity. mdpi.com This highlights the importance of the hydrogen-bonding capability of the substituent at this position.

Studies on other benzofuran derivatives have demonstrated that the presence of a hydroxyl group at various positions on the benzofuran ring is crucial for antimicrobial activity. rsc.org For example, the hydroxyl group at the C-6 position has been found to be essential for the antibacterial activities of certain benzofuran derivatives. rsc.org While the specific impact of the 5-hydroxyl group in this compound requires further direct investigation, the existing literature on analogous compounds strongly suggests its importance in mediating biological effects. nih.govrsc.org

Impact of Substituents on the Benzofuran Ring System and Peripheral Groups

The biological activity of benzofuran derivatives is highly sensitive to the nature and position of substituents on both the benzofuran ring system and any peripheral groups. mdpi.commdpi.com Modifications at various positions can modulate properties like lipophilicity, electronic distribution, and steric hindrance, thereby affecting interactions with biological targets. biogecko.co.nz

Substitutions at the C-2 and C-3 positions of the benzofuran ring are particularly influential. nih.gov For instance, the introduction of an ester group at the C-2 position has been identified as a key determinant of cytotoxic activity in some series. nih.gov Similarly, substituents at the C-3 position play a critical role in the antibacterial selectivity of certain benzofuran compounds. rsc.org

Halogenation of the benzofuran ring itself, such as the introduction of chlorine or bromine, has been shown to increase anticancer activities. mdpi.com The position of the halogen is a critical factor; for example, a bromine atom attached to a methyl group at the 3-position resulted in remarkable cytotoxic activity against certain leukemia cell lines. mdpi.com

The introduction of hydrophilic groups, like piperidine, onto the benzofuran ring can significantly improve the physicochemical properties of the compound. mdpi.com Furthermore, the presence of methoxy (B1213986) groups on the benzene (B151609) portion of the benzofuran system has been correlated with antiproliferative activity, with the position of the methoxy group being a key factor. mdpi.com For instance, methoxy groups at the C-6 position have been associated with higher potency compared to those at the C-7 position in some series. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of benzofuran derivatives based on findings from different studies.

| Substituent/Modification | Position | Observed Effect on Biological Activity | Reference |

| Halogen (e.g., Br, Cl) | Phenyl ring at C-3 | Enhanced cytotoxic properties | mdpi.com |

| Strong EWGs and EDGs | Phenyl moiety | Decreased antiproliferative activity in some cell lines | mdpi.com |

| Hydroxyl Group | C-5 | Important for antibacterial and antioxidant activity | nih.gov |

| Ester Group | C-2 | Crucial for cytotoxic activity in some series | nih.gov |

| Halogen (e.g., Br, Cl) | Benzofuran ring | Increased anticancer activities | mdpi.com |

| Hydrophilic Groups (e.g., Piperidine) | Benzofuran ring | Improved physicochemical properties | mdpi.com |

| Methoxy Group | C-6 of Benzofuran | Higher potency in some antiproliferative assays | mdpi.com |

Positional Isomerism and Stereochemical Considerations in Activity Modulation

Positional isomerism and stereochemistry are critical factors that can significantly modulate the biological activity of benzofuran derivatives. The specific arrangement of substituents on the benzofuran scaffold and the three-dimensional orientation of the molecule can lead to profound differences in pharmacological effects.

The position of substituents on the benzofuran ring system is a well-established determinant of activity. For example, in the case of methoxy-substituted benzofurans, compounds with a methoxy group at the C-6 position have demonstrated greater potency in antiproliferative assays compared to those with the same group at the C-7 position. mdpi.com Similarly, the location of halogen atoms on the benzofuran ring is a critical factor influencing biological activity. mdpi.com

While this compound itself is an achiral molecule, the introduction of chiral centers in related benzofuran derivatives can lead to stereoisomers with distinct biological profiles. Although specific studies on the stereochemistry of this compound are not available, research on other benzofuran-based compounds highlights the importance of stereochemical considerations. For instance, in the development of certain inhibitors, the stereoselective synthesis of specific enantiomers or diastereomers is often crucial for achieving the desired biological activity and minimizing off-target effects.

The spatial arrangement of functional groups dictates how a molecule fits into the binding site of a biological target. Even subtle changes in the three-dimensional structure due to positional isomerism or stereoisomerism can alter binding affinity and efficacy. Therefore, a thorough understanding of these factors is essential for the rational design and optimization of bioactive benzofuran derivatives.

Pharmacophore Identification and Lead Optimization Principles

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a cornerstone of drug discovery and lead optimization. acs.org For benzofuran derivatives, several key pharmacophoric features have been identified that contribute to their diverse biological activities. nih.govnih.gov

Commonly identified pharmacophoric elements in bioactive benzofuran compounds include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features. nih.gov For instance, in some models, a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic region are considered essential features. nih.gov The 5-hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, while the bromophenyl and benzofuran rings provide the aromatic and hydrophobic characteristics.

Lead optimization is an iterative process that involves systematically modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. youtube.com For benzofuran derivatives, this process often involves:

Substitution analysis: Exploring the effects of different substituents at various positions on the benzofuran ring and peripheral groups. biogecko.co.nz

Ring modification: Altering the benzofuran ring system itself, for example, by fusion with other rings or introducing additional heteroatoms. biogecko.co.nz

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve activity or reduce toxicity.

The goal of lead optimization is to refine the structure of the initial hit compound to produce a drug candidate with an optimal balance of efficacy, safety, and developability. This process relies heavily on the understanding of the structure-activity relationships and the identified pharmacophore of the compound series.

The following table outlines key pharmacophoric features and lead optimization strategies relevant to benzofuran derivatives.

| Pharmacophoric Feature | Description | Lead Optimization Strategy | Reference |

| Hydrogen Bond Donor/Acceptor | Groups like hydroxyl or amino that can form hydrogen bonds with the target. | Introduction or modification of H-bond donors/acceptors to enhance binding affinity. | nih.gov |

| Aromatic/Hydrophobic Regions | Phenyl and benzofuran rings that engage in hydrophobic interactions. | Modification of aromatic substituents to optimize lipophilicity and van der Waals interactions. | nih.gov |

| Specific Substituent Positions | The location of key functional groups on the benzofuran scaffold. | Systematic exploration of positional isomers to identify the most active arrangement. | mdpi.com |

Potential Novel Applications Non Therapeutic/pre Clinical Discovery

Applications in Chemical Biology as Molecular Probes or Research Tools

Benzofuran (B130515) derivatives are recognized for their wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, making them valuable scaffolds in drug discovery and chemical biology. nih.govmdpi.com As research tools, these compounds can serve as molecular probes to investigate biological processes and pathways. The benzofuran nucleus can be functionalized to create molecules that interact with specific biological targets, such as enzymes and receptors. acs.org

For instance, certain benzofuran derivatives have been developed as agonists for the Stimulator of Interferon Genes (STING) pathway, which is crucial for innate immunity. rsc.org While the specific activity of 3-(4-Bromophenyl)-1-benzofuran-5-ol as a STING agonist has not been detailed, its core structure is a bioisostere of other known STING-modulating compounds. rsc.org Furthermore, the benzofuran scaffold has been utilized to create probes for opioid receptors. acs.org The structural characteristics of this compound make it a candidate for further investigation as a research tool in these and other biological contexts. The introduction of substituents like the 4-bromophenyl group can influence the molecule's binding affinity and selectivity for specific biological targets. mdpi.com

Use as Fluorescent Sensors and Imaging Agents

The extended π-conjugated system of the benzofuran core often imparts fluorescent properties to its derivatives, making them suitable for use as fluorescent sensors and imaging agents. amazonaws.comwisdomlib.org The fluorescence characteristics, such as emission wavelength and quantum yield, can be finely tuned by the introduction of various substituents. wisdomlib.orgresearchgate.net The hydroxyl group at the 5-position of this compound is an electron-donating group that can enhance fluorescence, while the bromine atom can also influence the photophysical properties.

Table 1: Examples of Benzofuran Derivatives and their Fluorescence Applications

| Compound/Class | Application | Finding | Reference |

| Benzofuran-naphthyridine derivatives | High fluorescence and quantum yield with solvatochromic properties. | Suitable for use as fluorescent probes. | wisdomlib.org |

| 2-(5-formylbenzofuran-2-yl)acetamide derivatives | Fluorescent markers for single-photon studies and bioimaging. | Can be conjugated with proteins for targeted imaging. | wisdomlib.org |

| Benzofuran-2-boronic acid | Fluorescent chemosensor for Pd²⁺ detection. | Exhibits a "turn-on" fluorescence response with a low detection limit. | researchgate.net |

| Benzofuran glycinamide-based chemosensor | Selective and sensitive detection of Fe³⁺ ions. | Shows a "turn-off" fluorescence response towards Fe³⁺. | chemisgroup.us |

Material Science Applications (e.g., optical and electronic properties)

Benzofuran derivatives have garnered attention in the field of material science due to their promising optical and electronic properties. ontosight.ai The planar structure and conjugated π-system of the benzofuran core facilitate intermolecular π-π stacking, which is crucial for charge transport in organic electronic devices. researchgate.net These properties make them candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic applications. wisdomlib.orgchemisgroup.us

The introduction of substituents onto the benzofuran scaffold allows for the tuning of its electronic properties, such as the HOMO-LUMO energy gap, which in turn affects the material's color and conductivity. rsc.org For instance, the synthesis of benzo nih.govmdpi.comthieno[3,2-b]benzofuran (BTBF) derivatives has led to materials with high charge carrier mobility and strong luminescence. chemisgroup.us While the specific optical and electronic properties of this compound have not been extensively reported, its structure suggests potential for such applications. The presence of the bromine atom could also influence the material's properties, potentially enhancing intersystem crossing for applications in phosphorescent materials. Theoretical studies on similar 2-phenylbenzofuran (B156813) derivatives have shown a pseudo-planar geometry, which is favorable for charge transport. acs.org

Table 2: Potential Material Science Applications of Benzofuran Derivatives

| Application Area | Relevant Properties of Benzofuran Derivatives | Example Analogues | Reference |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence, quantum yield, and tunable emission color. | Fluorobenzofuran, Benzo nih.govmdpi.comthieno-S,S-dioxide-[3,2-b]benzofurans | rsc.orgwisdomlib.org |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility due to π-π stacking. | 2,7-diphenylbenzo nih.govmdpi.comthieno[3,2-b]benzofuran (BTBF-DPh) | chemisgroup.us |

| Organic Phototransistors (OPTs) | High responsivity and detectivity. | 2,7-diphenylbenzo nih.govmdpi.comthieno[3,2-b]benzofuran (BTBF-DPh) | chemisgroup.us |

Agrochemical Applications and Plant Protection

The benzofuran scaffold is a key structural motif in a variety of biologically active compounds, including those with applications in agriculture. amazonaws.comnih.gov Benzofuran derivatives have been investigated for their potential as fungicides, insecticides, and herbicides. acs.orgnih.gov The biological activity of these compounds can be significantly influenced by the nature and position of substituents on the benzofuran ring.

The presence of halogen atoms, such as bromine, in a molecule can enhance its biological activity. mdpi.com For example, brominated benzofuran derivatives have shown notable antibacterial activity. researchgate.net While direct studies on the agrochemical properties of this compound are limited, related compounds have shown promise. For instance, novel chiral isoxazoline-benzofuran-sulfonamide derivatives have been synthesized and demonstrated significant antifungal effects against plant pathogens like Sclerotinia sclerotiorum. acs.org Furthermore, some benzofuran derivatives containing a 2-carbonyl thiophene (B33073) have been evaluated for their nematicidal activity against Meloidogyne incognita. These findings suggest that this compound could be a valuable lead structure for the development of new agrochemicals.

Conclusion and Future Research Directions

Summary of Key Findings for 3-(4-Bromophenyl)-1-benzofuran-5-ol and Related Compounds

While direct and extensive research on This compound is limited in publicly available literature, a comprehensive analysis of structurally similar compounds provides significant insights into its potential biological activities. The benzofuran (B130515) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibiting activities. nih.govmdpi.commdpi.comresearchgate.net

The key structural motifs of the target compound are the benzofuran core, a hydroxyl group at the C-5 position, and a 4-bromophenyl substituent at the C-3 position. Each of these features plays a crucial role in the bioactivity observed in related molecules.

Anticancer and Cytotoxic Activity: Benzofuran derivatives are widely investigated for their potential as anticancer agents. researchgate.net Studies on related compounds suggest that the 3-phenyl-benzofuran structure is a promising framework for cytotoxic agents. For example, a study on furan-ring fused chalcones identified 3-phenyl-5-cinnamoyl-6-hydroxybenzofuran as having an antiproliferative IC₅₀ value of 12.3 μM against HL60 cells. iiarjournals.org The presence of a halogen on the phenyl ring is often associated with enhanced cytotoxicity. mdpi.com Research on 2-aroylbenzofuran-3-ols showed that (5-bromo-3-hydroxybenzofuran-2-yl)(4-bromophenyl)methanone exhibited potent cytotoxicity against the Hep-G2 human cancer cell line, with an IC₅₀ value of 1.39 µM. researchgate.net This highlights the potential contribution of the bromo-substituent. Furthermore, modifications at the 5-position of the benzofuran ring have been shown to be critical for antiproliferative activity. mdpi.comnih.gov

Antimicrobial Activity: The benzofuran scaffold is a well-established pharmacophore for developing new antimicrobial agents. rsc.org Structure-activity relationship (SAR) studies indicate that the presence of a halogen, such as bromine, on the C-4 position of an aryl ring substituent can confer good antibacterial activity. nih.gov Specifically, compounds with this feature have shown inhibitory effects against S. typhi and P. syringae. nih.gov This strongly suggests that This compound could possess noteworthy antibacterial properties.

Enzyme Inhibition: Certain benzofuran derivatives have been identified as potent and specific enzyme inhibitors. In a significant finding, compounds with a 5-hydroxy-benzofuran-3-yl methanone (B1245722) scaffold were identified as novel inhibitors of SIRT1, a NAD+-dependent deacetylase implicated in various cellular processes. nih.gov The compound (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone demonstrated notable inhibition, suggesting that the 5-hydroxy group on the benzofuran ring is a key feature for this activity. nih.gov

The following table summarizes the biological activities of selected benzofuran compounds structurally related to This compound .

| Compound Name | Structure | Biological Activity | Key Findings / IC₅₀ Value | Reference |

|---|---|---|---|---|

| (5-bromo-3-hydroxybenzofuran-2-yl)(4-bromophenyl)methanone | A benzofuran with bromo substitutions on both the benzofuran ring (C5) and the phenyl ring (C4), and a ketone linker. | Anticancer (Cytotoxicity) | IC₅₀: 1.39 µM against Hep-G2 cells. | researchgate.net |

| 3-phenyl-5-cinnamoyl-6-hydroxybenzofuran | A 3-phenylbenzofuran (B8811988) with a cinnamoyl group at C5 and a hydroxyl group at C6. | Anticancer (Antiproliferative) | IC₅₀: 12.3 μM against HL-60 cells. | iiarjournals.org |

| (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone | A 3-benzoylbenzofuran with hydroxyl groups at C5 of the benzofuran and C2/C5 of the phenyl ring. | SIRT1 Inhibition | Identified as a potent SIRT1 inhibitor. | nih.gov |

| Benzofuran derivative with a 4-bromophenyl substituent | General structure with a C-4 brominated aryl ring. | Antibacterial | Good activity against S. typhi (MIC: 36.61-37.92 mmol/L). | nih.gov |

Unexplored Research Avenues and Mechanistic Gaps

Despite the broad interest in benzofurans, significant research gaps remain, particularly concerning This compound and its close analogues.

Lack of Specific Data: The most immediate gap is the absence of dedicated studies on the synthesis and biological profile of This compound . Its specific anticancer, antimicrobial, and enzyme-inhibiting properties have not been characterized.

Mechanistic Elucidation: For many bioactive benzofuran derivatives, the precise mechanism of action is not fully understood. While some compounds are known to inhibit tubulin polymerization or specific enzymes like SIRT1, the molecular targets for the majority of newly synthesized benzofurans remain unknown. mdpi.comnih.govnih.gov A crucial unexplored avenue is to determine the mechanism by which the 3-(4-bromophenyl) and 5-hydroxy motifs might confer bioactivity.

Systematic SAR Studies: There is a need for systematic structure-activity relationship studies to deconvolute the specific contributions of substituents at various positions of the benzofuran scaffold. The synergistic or antagonistic effects of combining the 5-hydroxy group with different halogenated phenyl rings at the C-3 position have not been systematically investigated.

Exploration of Other Therapeutic Areas: Research has predominantly focused on anticancer and antimicrobial activities. The potential of these compounds in other areas, such as anti-inflammatory, neuroprotective, or antiviral applications, remains largely unexplored. nih.gov

Challenges and Opportunities in Benzofuran Research and Development

The development of benzofuran-based therapeutic agents faces several hurdles, which also present significant opportunities for innovation.

Challenges:

Yield and Efficiency: Improving the efficiency and yield of synthetic methods is critical for the large-scale production required for extensive biological testing and potential commercialization.

Drug Resistance: For antimicrobial and anticancer applications, the emergence of drug-resistant strains and tumors necessitates the continuous development of novel compounds that can overcome existing resistance mechanisms.

Opportunities:

Novel Catalytic Methods: There is a vast opportunity in the development and application of new catalytic systems, such as transition-metal catalysts (e.g., Palladium, Copper, Gold) and organocatalysts, to devise more efficient, selective, and environmentally friendly synthetic routes. mdpi.com

Multi-Target Drug Design: The versatile benzofuran scaffold is an ideal platform for designing multi-target ligands, which can engage multiple biological targets simultaneously. This is a promising strategy for treating complex multifactorial diseases like Alzheimer's or cancer. nih.gov

Hybrid Molecules: The creation of hybrid molecules that combine the benzofuran core with other known pharmacophores (e.g., pyrazole, piperazine, indole) is a burgeoning area that could lead to compounds with novel or enhanced biological activities. mdpi.comrjpbcs.com

Future Directions in Synthetic Methodologies and Advanced Bioactivity Profiling

The future of benzofuran research will likely be driven by advancements in both how these molecules are made and how they are tested.

Future Synthetic Methodologies:

C-H Bond Functionalization: Direct C-H bond functionalization is emerging as a powerful, atom-economical strategy for synthesizing complex benzofurans, avoiding the need for pre-functionalized starting materials.

Multicomponent and Domino Reactions: The development of one-pot multicomponent and domino reactions, where multiple bonds are formed in a single synthetic operation, offers a highly efficient pathway to generate molecular diversity and complexity. mdpi.com

Flow Chemistry and Automation: The adoption of flow chemistry and automated synthesis platforms can accelerate the discovery process by enabling rapid library synthesis and optimization of reaction conditions.

Enantioselective Synthesis: As the biological activity of chiral molecules can be highly dependent on their stereochemistry, developing new methods for the enantioselective synthesis of chiral benzofurans is a critical future direction.

Advanced Bioactivity Profiling:

High-Throughput and High-Content Screening: Moving beyond traditional assays, high-content screening (HCS) can provide multiparametric data on a compound's effects on cellular morphology and function, offering deeper mechanistic insights.

Target Identification and Validation: The use of chemoproteomics, genetic screening (e.g., CRISPR-Cas9), and computational approaches will be essential for identifying the specific molecular targets of novel bioactive benzofurans.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics will allow for a more holistic understanding of how these compounds affect biological systems, helping to predict efficacy and potential off-target effects.

Exploring Novel Therapeutic Targets: Future screening efforts should encompass a broader range of biological targets beyond cytotoxicity, including specific enzymes, ion channels, and receptors involved in a variety of diseases.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.